![molecular formula C22H28Cl2N8O2 B601416 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyd CAS No. 62247-48-7](/img/structure/B601416.png)

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyd

Übersicht

Beschreibung

“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It is used as a reactant for the synthesis of various agents such as anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, and 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .

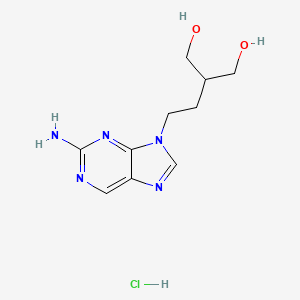

Synthesis Analysis

The synthesis of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” involves the reaction of Piperidine and 4-Bromobenzaldehyde . More detailed synthesis methods and their diverse biological applications can be found in the paper "PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS" .Molecular Structure Analysis

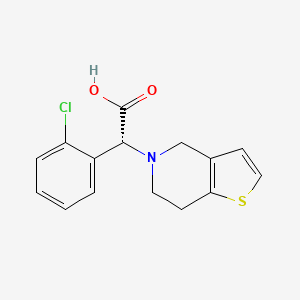

The molecular structure of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” consists of a benzaldehyde group attached to a piperidin-1-yl group through a methylene bridge . The InChI code for this compound is1S/C13H17NO2/c15-9-11-1-3-13 (4-2-11)14-7-5-12 (10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 . Physical and Chemical Properties Analysis

“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a solid compound with a boiling point of 135-137°C . Its molecular weight is 219.28 g/mol .Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Piperidinderivate, einschließlich der betreffenden Verbindung, werden in der Krebsforschung aufgrund ihres Potenzials als Antikrebsmittel eingesetzt. Sie werden auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen, und könnten bei der Entwicklung neuer Chemotherapeutika eingesetzt werden {svg_1}.

Antimikrobielle Aktivität

Diese Verbindungen werden auch auf ihre antimikrobiellen Eigenschaften hin untersucht. Es laufen Forschungen, um ihre Wirksamkeit gegen verschiedene Bakterien und Pilze zu bestimmen, was zu neuen Behandlungen für Infektionen führen könnte {svg_2}.

Analgetische Eigenschaften

Das analgetische (schmerzlindernde) Potenzial von Piperidinderivaten macht sie zu Kandidaten für die Entwicklung neuer Schmerzmittel {svg_3}.

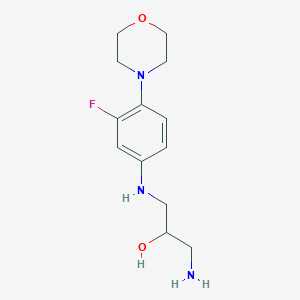

Entzündungshemmende Anwendungen

Ihre entzündungshemmenden Wirkungen sind ein weiterer interessanter Bereich, insbesondere bei der Behandlung chronischer Entzündungskrankheiten {svg_4}.

Antipsychotische Medikamente

Piperidinderivate werden auf ihre Verwendung in antipsychotischen Medikamenten untersucht, die bei der Behandlung von Erkrankungen wie Schizophrenie helfen könnten {svg_5}.

Alzheimer-Therapie

Es gibt Forschungsarbeiten zur Verwendung dieser Verbindungen bei der Behandlung der Alzheimer-Krankheit, da sie möglicherweise neurologische Bahnen beeinflussen {svg_6}.

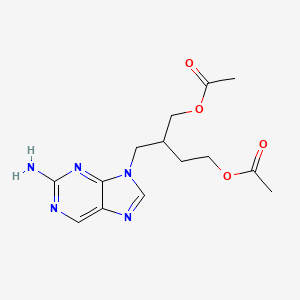

Antiviren- und antimalarielle Anwendungen

Ihre Rolle bei der Bekämpfung von Virus- und Malariainfektionen ist ebenfalls ein wichtiger Forschungsbereich, der zu neuen Behandlungen für diese Krankheiten führen könnte {svg_7}.

Arzneimittelforschung und -entwicklung

Schließlich machen die strukturellen Merkmale der Verbindung sie wertvoll für die Arzneimittelforschung und -entwicklung und unterstützen die Synthese verschiedener pharmakologisch aktiver Moleküle {svg_8}.

Safety and Hazards

The safety information for “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": [ "The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired compound.", "The key steps in the synthesis pathway involve the protection of the amine group, followed by the alkylation of the protected amine with formaldehyde to form the piperidine ring, and finally the deprotection of the amine and aldehyde groups to yield the target compound." ], "Starting Materials": [ "4-aminobenzaldehyde", "formaldehyde", "piperidine", "acetic anhydride", "sodium acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group", "4-aminobenzaldehyde is dissolved in acetic anhydride and heated to reflux with a catalytic amount of sodium acetate. After cooling, the resulting solid is filtered and washed with methanol to yield the protected amine intermediate.", "Step 2: Alkylation of the protected amine", "The protected amine intermediate is dissolved in methanol and formaldehyde is added dropwise with stirring. The reaction mixture is heated to reflux for several hours until TLC analysis indicates complete conversion. The resulting mixture is cooled and the product is isolated by filtration and washed with diethyl ether.", "Step 3: Deprotection of the amine and aldehyde groups", "The protected amine-aldehyde intermediate is dissolved in hydrochloric acid and heated to reflux until TLC analysis indicates complete conversion. The resulting mixture is cooled and the product is isolated by filtration and washed with diethyl ether. The product is then dissolved in sodium hydroxide and heated to reflux until TLC analysis indicates complete conversion. The resulting mixture is cooled and the product is isolated by filtration and washed with diethyl ether to yield the target compound." ] } | |

CAS-Nummer |

62247-48-7 |

Molekularformel |

C22H28Cl2N8O2 |

Molekulargewicht |

507.4 g/mol |

IUPAC-Name |

1-[N'-[6-[[amino-[(4-chlorophenyl)carbamoylamino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C22H28Cl2N8O2/c23-15-5-9-17(10-6-15)29-21(33)31-19(25)27-13-3-1-2-4-14-28-20(26)32-22(34)30-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H4,25,27,29,31,33)(H4,26,28,30,32,34) |

InChI-Schlüssel |

BAYQPBKSOMKZEG-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)C=O |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)Cl |

Aussehen |

Off-White to Pale Beige Solid |

melting_point |

116-118°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

N1,N14-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamide; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

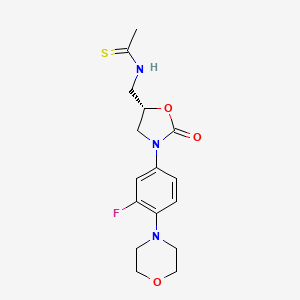

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

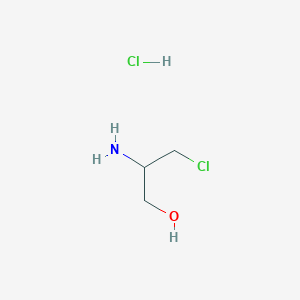

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)